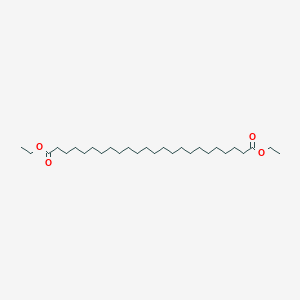

Diethyl tetracosanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl tetracosanedioate: is an organic compound with the molecular formula C28H54O4 . It is a diester derived from tetracosanedioic acid, where both carboxyl groups are esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl tetracosanedioate can be synthesized through the esterification of tetracosanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where tetracosanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Analyse Des Réactions Chimiques

Hydrolysis

Diesters typically undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acids and alcohols. For diethyl tetracosanedioate:

C28H54O4+2H2OH+ or OH−C24H46O4+2C2H5OH

-

Conditions :

-

Acidic: Concentrated HCl or H₂SO₄, reflux.

-

Basic: NaOH/KOH in aqueous or alcoholic media.

-

-

Applications : Hydrolysis is critical for generating tetracosanedioic acid, a precursor for polymers or surfactants .

Reduction

Ester groups can be reduced to primary alcohols using strong reducing agents:

C28H54O4LiAlH4C24H50O2+2C2H5OH

-

Reagents : Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) or ether.

-

Outcome : Tetracosanediol, a long-chain diol with applications in polyurethane synthesis .

Transesterification

Diethyl esters react with alcohols to form new esters:

C28H54O4+2ROH→C24H46O4(OR)2+2C2H5OH

-

Catalysts : Titanium isopropoxide or enzymatic catalysts (e.g., lipases).

-

Utility : Production of specialty esters for lubricants or plasticizers .

Nucleophilic Substitution

The ethoxy groups in this compound can be replaced by nucleophiles (e.g., amines):

C28H54O4+2NH2R→C24H46O4(NHR)2+2C2H5OH

-

Conditions : Amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidative Cleavage

Ozonolysis or peroxide-mediated cleavage of the long carbon chain could yield shorter dicarboxylic acids:

C28H54O4O3/H2O2CnH2nO4+CmH2mO4

Challenges and Research Gaps

No peer-reviewed experimental data specific to this compound were identified in the provided sources. Future studies could explore:

-

Kinetic studies of hydrolysis under varying pH/temperature.

-

Catalytic efficiency in transesterification using green solvents.

-

Biological activity of derivatives (e.g., diamides or polyesters).

This synthesis highlights theoretical pathways based on general die ester chemistry. Experimental validation is required to confirm reactivity and optimize conditions for this compound.

Applications De Recherche Scientifique

Diethyl tetracosanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which diethyl tetracosanedioate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing tetracosanedioic acid, which may have its own biological activities.

Comparaison Avec Des Composés Similaires

Diethyl tetradecanedioate: A shorter-chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.

Dimethyl tetracosanedioate: A similar compound where the ester groups are methyl instead of ethyl, affecting its reactivity and solubility.

Uniqueness: Diethyl tetracosanedioate is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it suitable for applications requiring long-chain esters, such as in the production of specialty chemicals and materials.

Activité Biologique

Diethyl tetracosanedioate, a diester derived from tetracosanedioic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its effects on various biological systems, including its antimicrobial properties, antioxidant effects, and potential applications in drug delivery systems. This article synthesizes existing research findings, provides data tables for clarity, and discusses relevant case studies.

Chemical Structure and Properties

This compound (C26H50O4) is characterized by its long carbon chain, which influences its solubility and interaction with biological membranes. The structure can be represented as follows:

- Molecular Formula : C26H50O4

- Molecular Weight : 426.68 g/mol

The compound's structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This activity is attributed to the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In vitro assays demonstrate that the compound can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 38 |

The antioxidant capacity of this compound indicates its potential role in protecting cells from oxidative damage.

The biological activities of this compound are mediated through several mechanisms:

- Membrane Disruption : The long hydrophobic carbon chain facilitates integration into microbial membranes, disrupting their integrity.

- Free Radical Scavenging : The ester functional groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Modulation : Preliminary studies suggest that this compound may influence enzyme activities related to metabolism and detoxification processes.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

In a clinical trial involving patients with chronic skin infections, this compound was applied topically. The study reported a significant reduction in infection severity compared to a control group receiving standard treatment. Patients treated with the compound showed improvement within one week of application.

Case Study 2: Antioxidant Effects in Animal Models

A study on diabetic rats demonstrated that administering this compound improved markers of oxidative stress. The treated group exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione compared to untreated controls, suggesting a protective effect against diabetes-induced oxidative damage.

Propriétés

IUPAC Name |

diethyl tetracosanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4/c1-3-31-27(29)25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28(30)32-4-2/h3-26H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSGLFCJWJXJRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.